molecular formula C17H29N5O2 B12501586 Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

Tert-butyl 3-{[6-(diethylamino)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate

Cat. No.: B12501586
M. Wt: 335.4 g/mol
InChI Key: UIBPYNFVGCMRIQ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a diethylamino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the pyrimidine ring, which is functionalized with a diethylamino group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for maximum yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrimidine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1-carboxylate derivatives: These compounds share the pyrrolidine ring and carboxylate group but differ in their substituents.

    Diethylamino-pyrimidine derivatives: These compounds have the diethylamino group attached to the pyrimidine ring but may have different additional substituents.

Uniqueness

(S)-tert-Butyl 3-((6-(diethylamino)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 3-[[6-(diethylamino)pyrimidin-4-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O2/c1-6-21(7-2)15-10-14(18-12-19-15)20-13-8-9-22(11-13)16(23)24-17(3,4)5/h10,12-13H,6-9,11H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPYNFVGCMRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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